molecular formula C14H22CuO4 B12687635 Copperbis(dipivaloylmethane) CAS No. 15716-70-8

Copperbis(dipivaloylmethane)

Cat. No.: B12687635
CAS No.: 15716-70-8
M. Wt: 317.87 g/mol
InChI Key: YKOCTWCEPGIMLA-VKRZFSCASA-L
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Description

Copperbis(dipivaloylmethane), also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), is a coordination compound where copper is complexed with dipivaloylmethane ligands. This compound is of significant interest due to its applications in various fields, including material science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.

Comparison with Similar Compounds

Uniqueness: Copperbis(dipivaloylmethane) is unique due to its specific ligand structure, which provides distinct thermal stability and reactivity compared to other copper complexes. Its ability to form high-quality copper films at relatively low temperatures makes it particularly valuable in the semiconductor industry .

Properties

CAS No.

15716-70-8

Molecular Formula

C14H22CuO4

Molecular Weight

317.87 g/mol

IUPAC Name

copper;(Z)-5-oxohept-3-en-3-olate

InChI

InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-;

InChI Key

YKOCTWCEPGIMLA-VKRZFSCASA-L

Isomeric SMILES

CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2]

Canonical SMILES

CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2]

Origin of Product

United States

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